molecular formula C15H16BrN3O4 B11122151 Oxo-piperidin-1-yl-acetic acid (6-bromo-benzo[1,3]dioxol-5-ylmethylene)-hydrazide

Oxo-piperidin-1-yl-acetic acid (6-bromo-benzo[1,3]dioxol-5-ylmethylene)-hydrazide

Cat. No.: B11122151
M. Wt: 382.21 g/mol
InChI Key: NSCPKBYLYUSAPI-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(6-BROMO-2H-13-BENZODIOXOL-5-YL)METHYLIDENE]-2-OXO-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE is a complex organic compound that features a brominated benzodioxole moiety linked to a piperidine ring through an acylhydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(6-BROMO-2H-13-BENZODIOXOL-5-YL)METHYLIDENE]-2-OXO-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE typically involves the following steps:

    Formation of the Benzodioxole Moiety: The starting material, 6-bromo-2H-1,3-benzodioxole, is synthesized through bromination of 1,3-benzodioxole.

    Condensation Reaction: The benzodioxole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Acylation: The hydrazide is acylated with 2-oxo-2-(piperidin-1-yl)acetic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the acylhydrazone linkage, converting it to the corresponding hydrazine derivative.

    Substitution: The bromine atom on the benzodioxole moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Biological Studies: The compound can be used to study the effects of brominated benzodioxole derivatives on cellular processes.

    Industrial Applications: It may find use in the synthesis of advanced materials or as a precursor for other complex organic molecules.

Mechanism of Action

The exact mechanism of action of N’-[(E)-(6-BROMO-2H-13-BENZODIOXOL-5-YL)METHYLIDENE]-2-OXO-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE is not well-documented. it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in inflammatory or neurological pathways. The acylhydrazone linkage may play a role in binding to these targets, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE
  • **N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-Y

Properties

Molecular Formula

C15H16BrN3O4

Molecular Weight

382.21 g/mol

IUPAC Name

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-oxo-2-piperidin-1-ylacetamide

InChI

InChI=1S/C15H16BrN3O4/c16-11-7-13-12(22-9-23-13)6-10(11)8-17-18-14(20)15(21)19-4-2-1-3-5-19/h6-8H,1-5,9H2,(H,18,20)/b17-8+

InChI Key

NSCPKBYLYUSAPI-CAOOACKPSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)C(=O)N/N=C/C2=CC3=C(C=C2Br)OCO3

Canonical SMILES

C1CCN(CC1)C(=O)C(=O)NN=CC2=CC3=C(C=C2Br)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.